1,1,3-Tricyclohexylpropane
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Overview
Description
1,1,3-Tricyclohexylpropane is an organic compound with the molecular formula C21H38. It is a hydrocarbon consisting of a propane backbone with three cyclohexyl groups attached to it. This compound is known for its unique structure and properties, making it an interesting subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tricyclohexylpropane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexylmagnesium bromide with 1,3-dibromopropane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tricyclohexylpropane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Chlorine or bromine, UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylpropane derivatives.
Scientific Research Applications
1,1,3-Tricyclohexylpropane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers
Mechanism of Action
The mechanism of action of 1,1,3-Tricyclohexylpropane in various applications depends on its interaction with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, its bulky cyclohexyl groups can influence the steric environment, affecting reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Tricyclohexylpropane: Similar structure but with different positioning of cyclohexyl groups.
1,1,3-Trimethylpropane: Similar backbone but with methyl groups instead of cyclohexyl groups.
Cyclohexylpropane: Contains only one cyclohexyl group attached to the propane backbone.
Uniqueness
1,1,3-Tricyclohexylpropane is unique due to the presence of three cyclohexyl groups, which provide significant steric hindrance. This makes it an excellent model compound for studying steric effects in chemical reactions. Its hydrophobic nature also makes it suitable for applications involving interactions with lipid membranes .
Properties
CAS No. |
55682-89-8 |
---|---|
Molecular Formula |
C21H38 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1,3-dicyclohexylpropylcyclohexane |
InChI |
InChI=1S/C21H38/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h18-21H,1-17H2 |
InChI Key |
VIDXNEQHNUTDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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